molecular formula C12H17FN2O3S B5234293 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide

5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide

Cat. No. B5234293
M. Wt: 288.34 g/mol
InChI Key: ILGUBJDAIODFBU-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide, also known as DREADD agonist, is a synthetic compound that has been widely used in scientific research. It is a small molecule that selectively activates a class of G protein-coupled receptors called Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The use of DREADDs has revolutionized the field of neuroscience, allowing researchers to selectively manipulate neural activity with unprecedented precision and specificity.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist selectively activates 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides, which are engineered G protein-coupled receptors that are not naturally expressed in the brain. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides are activated by a synthetic ligand, such as 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist, but not by endogenous ligands. Upon activation, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can modulate neural activity by either increasing or decreasing intracellular signaling pathways, depending on the specific 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide subtype.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist depend on the specific 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide subtype that is activated. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can modulate a wide range of intracellular signaling pathways, including cyclic AMP, inositol triphosphate, and calcium signaling. Activation of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.

Advantages and Limitations for Lab Experiments

The use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist has several advantages for lab experiments. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides provide a highly specific and reversible method for manipulating neural activity, which allows researchers to study the role of specific neural circuits in behavior and disease. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides can also be targeted to specific cell types, allowing researchers to selectively manipulate neural activity in specific populations of neurons.
However, there are also some limitations to the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist. One limitation is that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides are not naturally expressed in the brain, which means that the effects of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide activation may not fully reflect the effects of endogenous neural activity. Another limitation is that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides may have off-target effects, which could confound the interpretation of experimental results.

Future Directions

There are several future directions for the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist in scientific research. One direction is the development of new 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide subtypes with improved specificity and signaling properties. Another direction is the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides in combination with other techniques, such as optogenetics and calcium imaging, to further refine our understanding of neural circuits. Finally, the use of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamides in preclinical models of neurological and psychiatric disorders could lead to the development of new therapeutic interventions.

Synthesis Methods

The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist involves several steps, starting from the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding ester. The ester is then treated with sulfamic acid to form the sulfonamide, which is finally reacted with isopropylamine to form the desired product.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide agonist has been extensively used in scientific research to selectively manipulate neural activity in vitro and in vivo. It has been used to study a wide range of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide technology has also been used to investigate the neural circuits underlying various behaviors, such as social interaction, fear, and reward.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O3S/c1-8(2)14-12(16)10-7-9(5-6-11(10)13)19(17,18)15(3)4/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGUBJDAIODFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-2-fluoro-N-propan-2-ylbenzamide

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